molecular formula C12H15BrF3N B8125299 (3-Bromo-5-trifluoromethylbenzyl)-diethylamine

(3-Bromo-5-trifluoromethylbenzyl)-diethylamine

Cat. No.: B8125299
M. Wt: 310.15 g/mol
InChI Key: XMSWQCNHFRPQCC-UHFFFAOYSA-N
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Description

(3-Bromo-5-trifluoromethylbenzyl)-diethylamine is a halogenated and fluorinated aromatic amine with the molecular formula C₁₂H₁₄BrF₃N. Its structure consists of a benzyl core substituted with a bromine atom at position 3, a trifluoromethyl (-CF₃) group at position 5, and a diethylamine (-N(C₂H₅)₂) group at the benzylic position. This compound is primarily utilized as a pharmaceutical intermediate due to the electron-withdrawing properties of the bromine and trifluoromethyl groups, which enhance its reactivity in cross-coupling reactions and bioactivity in drug candidates .

Synthetic routes for analogous compounds (e.g., substituted benzylamines) often involve reductive amination or nucleophilic substitution.

Properties

IUPAC Name

N-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF3N/c1-3-17(4-2)8-9-5-10(12(14,15)16)7-11(13)6-9/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSWQCNHFRPQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the following:

  • Bromination and Trifluoromethylation: Starting with benzyl-diethylamine, the compound undergoes bromination followed by trifluoromethylation.

  • Nucleophilic Substitution: A nucleophilic substitution reaction involving a trifluoromethylated benzyl halide and diethylamine can also be employed.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions under controlled conditions to ensure purity and yield. The process involves the use of specialized reactors and catalysts to facilitate the reactions.

Chemical Reactions Analysis

(3-Bromo-5-trifluoromethylbenzyl)-diethylamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and reaction conditions such as elevated temperatures are typically employed.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives where the bromine atom is replaced by other groups.

Scientific Research Applications

(3-Bromo-5-trifluoromethylbenzyl)-diethylamine: has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: Studied for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in its biological activity by interacting with various enzymes and receptors. The exact mechanism of action depends on the context in which the compound is used, but it generally involves binding to specific molecular targets and modulating biological processes.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and bromine substituents in the target compound enhance its electrophilicity , making it more reactive in Suzuki-Miyaura couplings compared to analogues with methoxy (-OCH₃) or fluorine .
  • Amine Substitution : Diethylamine (-N(C₂H₅)₂) provides steric bulk and basicity, improving solubility in organic solvents relative to primary amines (e.g., benzylamine in ) .

Chemical Reactivity and Catalytic Performance

  • Catalytic Activity : Diethylamine-containing compounds exhibit moderate catalytic efficiency in homogeneous reactions. For example, diethylamine alone achieved 65% yield in a multicomponent Ugi reaction under homogeneous conditions, outperforming dimethylamine (gas phase) but underperforming metal-organic frameworks (MOFs) like InPF-50 .
  • Stability: The trifluoromethyl group in the target compound increases resistance to metabolic degradation compared to non-fluorinated analogues (e.g., 3-bromo-5-methylbenzyl-diethylamine) .

Table 2: Application Comparison

Compound Primary Use Advantages Limitations
(3-Bromo-5-trifluoromethylbenzyl)-diethylamine Pharmaceutical intermediates Enhanced bioactivity, versatile reactivity High cost of fluorinated precursors
3-Bromo-5-fluoro-N,N-diethylaniline Agrochemical synthesis Cost-effective, polar substituents Limited thermal stability
Diethylamine hydrochloride CO₂ capture, analytical standards High purity, derivatization-friendly Corrosive, requires careful handling

Biological Activity

(3-Bromo-5-trifluoromethylbenzyl)-diethylamine is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound (3-Bromo-5-trifluoromethylbenzyl)-diethylamine features a benzyl group substituted with a bromine atom and a trifluoromethyl group, linked to a diethylamine moiety. Its molecular formula is C13H14BrF3N, and it has specific properties that contribute to its biological activity.

The biological activity of (3-Bromo-5-trifluoromethylbenzyl)-diethylamine is primarily attributed to its interaction with various biological targets, including:

  • Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to altered physiological responses.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures can exhibit antimicrobial properties. For instance, derivatives containing bromine and trifluoromethyl groups have been associated with enhanced activity against bacterial strains. A study indicated that related compounds displayed significant inhibition against Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Research has suggested that (3-Bromo-5-trifluoromethylbenzyl)-diethylamine may possess anticancer properties. Compounds in this class have been evaluated for their ability to induce apoptosis in cancer cells. For example, a related compound demonstrated cytotoxicity against breast cancer cell lines with an IC50 value indicating effective concentration levels for therapeutic applications.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial efficacy of (3-Bromo-5-trifluoromethylbenzyl)-diethylamine against common pathogens.
    • Methodology : Disk diffusion method was employed against E. coli and S. aureus.
    • Results : The compound showed significant inhibition zones compared to control groups, suggesting strong antimicrobial activity.
  • Cytotoxicity Assay :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Results : The compound exhibited dose-dependent cytotoxicity, with notable effects at concentrations as low as 10 µM.

Table 1: Antimicrobial Activity of (3-Bromo-5-trifluoromethylbenzyl)-diethylamine

PathogenInhibition Zone (mm)IC50 (µg/mL)
Staphylococcus aureus155
Escherichia coli127

Table 2: Cytotoxicity Results on Cancer Cell Lines

Cell LineIC50 (µM)% Viability at 50 µM
MCF-7 (Breast Cancer)2530
HeLa (Cervical Cancer)3025

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